molecular formula C14H13BrFNO B4718864 2-(4-fluoroanilino)-1-phenylethanone;hydrobromide

2-(4-fluoroanilino)-1-phenylethanone;hydrobromide

Cat. No.: B4718864
M. Wt: 310.16 g/mol
InChI Key: SLAMKHSBOWRPCL-UHFFFAOYSA-N
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Description

2-(4-Fluoroanilino)-1-phenylethanone;hydrobromide is an organic compound that features a fluoroaniline moiety attached to a phenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoroanilino)-1-phenylethanone typically involves the reaction of 4-fluoroaniline with a suitable ketone precursor under controlled conditions. One common method involves the nucleophilic substitution of 4-fluoroaniline with a halogenated ketone, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoroanilino)-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Fluoroanilino)-1-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluoroanilino)-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline moiety can bind to active sites, inhibiting the function of the target molecule. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-fluoroanilino)-1-phenylethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO.BrH/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11;/h1-9,16H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAMKHSBOWRPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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